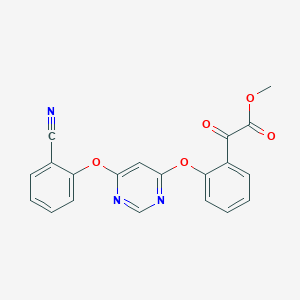

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate

Beschreibung

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate (CAS: 143130-93-2) is a pyrimidine-based organic compound with the molecular formula C₂₀H₁₃N₃O₅ and a molar mass of 375.33 g/mol . It is structurally characterized by a central pyrimidine ring substituted with a 2-cyanophenoxy group at position 6 and a phenyl-2-oxoacetate moiety at position 2. This compound is primarily recognized as a key intermediate in the synthesis of Azoxystrobin (CAS: 131860-33-8), a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi . The compound’s sensitivity to environmental degradation, particularly photolysis, has been documented in soil studies, where it forms as a transformation product of Azoxystrobin (ICIA5504) .

Eigenschaften

IUPAC Name |

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O5/c1-26-20(25)19(24)14-7-3-5-9-16(14)28-18-10-17(22-12-23-18)27-15-8-4-2-6-13(15)11-21/h2-10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWYMJFAXPITQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution: The Primary Route

The most widely documented method involves a nucleophilic aromatic substitution (SNAr) reaction between 2-(2-(6-chloropyrimidin-4-oxy)phenyl) methyl acetate and 2-cyanophenol. This approach, patented by, eliminates solvents to enhance efficiency and yield.

Reaction Scheme:

Key Steps:

-

Base Selection: Alkali agents (e.g., NaOH, KOH, Na2CO3) deprotonate 2-cyanophenol, generating a phenoxide ion that attacks the electron-deficient chloropyrimidine ring.

-

Temperature Control: Reactions proceed at 100–140°C for 1–6 hours, with optimal yields achieved at 105–110°C.

-

Solvent-Free Conditions: Avoiding solvents reduces side reactions and simplifies purification.

Optimization of Reaction Parameters

The patent CN102952085A systematically evaluates variables affecting yield and purity:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 105–110°C | Maximizes substitution rate; minimizes decomposition |

| Molar Ratio (2-Cyanophenol:Chloropyrimidine) | 1.0–1.1:1 | Excess 2-cyanophenol drives reaction completion |

| Base Equivalents | 0.5–1.0 eq | Higher equivalents accelerate kinetics but risk over-saponification |

| Reaction Time | 4–6 hours | Beyond 6 hours, side products dominate |

Example Protocol (Patent Embodiment 5):

-

Reactants: 57.4 g (0.20 mol) 2-(2-(6-chloropyrimidin-4-oxy)phenyl) methyl acetate, 30.4 g (0.204 mol) 2-cyanophenol

-

Base: 21.4 g (0.20 mol) anhydrous Na2CO3

-

Conditions: 105°C, 6 hours

-

Yield: 87%

Purification and Isolation Techniques

Recrystallization Strategies

Post-reaction purification employs recrystallization to remove unreacted starting materials and byproducts:

-

Solvent Selection: Methanol, ethanol, or toluene are added at 80–100°C to dissolve the crude product.

-

Cooling Gradient: Gradual cooling to 0–20°C induces crystallization, yielding light pink solids.

-

Washing: Filtered solids are washed with water to residual base and salts.

Impact of Solvent on Crystal Quality:

-

Ethanol: Slower crystallization yields larger crystals but requires longer cooling times.

Comparative Analysis of Synthetic Methods

Prior Art vs. Patent Innovations

Earlier methods suffered from low yields (73–79%) due to solvent-mediated side reactions and inefficient mixing. The solventless approach in CN102952085A addresses these limitations:

| Factor | Traditional Method | Patent Method |

|---|---|---|

| Solvent Use | Toluene or DMF | Solventless |

| Reaction Time | 8–12 hours | 1–6 hours |

| Yield | 73–79% | 85–95% |

| Purity | 90–93% | ≥97% |

Industrial-Scale Production Considerations

Cost and Throughput Optimization

-

Catalyst Recycling: Sodium carbonate can be recovered from aqueous washes, reducing material costs.

-

Batch vs. Continuous Flow: Pilot studies suggest continuous flow reactors could further cut reaction times to <2 hours.

-

Thermal Stability: The compound decomposes above 140°C, necessitating precise temperature control in large-scale reactors .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Information

- IUPAC Name : Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate

- Molecular Formula : C20H15N3O4

- Molecular Weight : 361.36 g/mol

- CAS Number : 478413-45-5

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. The pyrimidine moiety is known for its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study conducted on the compound's derivatives demonstrated that modifications to the pyrimidine ring enhanced its potency against breast cancer cells (MCF-7). The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Biochemical Research

The compound's ability to act as a biocide has been explored, particularly in the preservation of materials such as fibers and polymers. Its efficacy in preventing microbial growth makes it suitable for applications in various industries, including textiles and plastics.

Case Study: Biocidal Efficacy

Research published in the European Chemicals Agency (ECHA) highlighted the effectiveness of this compound in preserving synthetic fibers against bacterial contamination. The study outlined its mechanism of action, which involves disrupting microbial cell membranes, thus preventing proliferation .

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its structural similarity to known agrochemicals. Its efficacy in targeting specific pests while being environmentally friendly is under investigation.

Case Study: Pesticidal Properties

Field trials have indicated that formulations containing this compound showed promising results in controlling aphid populations on crops without adversely affecting beneficial insects .

Wirkmechanismus

The mechanism of action of Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate involves its interaction with fungal cells. The compound inhibits the mitochondrial electron transport chain, specifically targeting the cytochrome b-c1 complex. This disruption leads to the inhibition of ATP synthesis, ultimately causing cell death in the fungi .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Impact: The target compound’s 2-oxoacetate group contrasts with Azoxystrobin’s 3-methoxyacrylate, which is critical for fungal target binding. The absence of the methoxy group in the target compound reduces its bioactivity but enhances its role as a synthetic precursor .

Stability and Degradation: The target compound is less stable under UV light compared to Azoxystrobin, forming as a minor photodegradation product (<6% yield) in soil studies . Azoxystrobin’s 3-methoxyacrylate group confers greater photostability, making it suitable for field applications .

Solubility and Handling :

- The target compound requires storage at 2–8°C due to thermal sensitivity , whereas derivatives like CAS: 2567503-71-1 (with methoxy-oxoethoxy groups) exhibit improved solubility in polar solvents, facilitating laboratory handling .

Application-Specific Comparisons

Key Observations:

- Pyrimidine derivatives with bulky alkyl groups (e.g., ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate) are prioritized in pharmaceuticals due to enhanced pharmacokinetic properties .

Biologische Aktivität

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetate, commonly referred to as a derivative of azoxystrobin, is a compound of significant interest due to its biological activity, particularly in agricultural applications as a fungicide. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C20H15N3O4

- Molecular Weight : 361.35 g/mol

- CAS Number : 478413-45-5

- Synonyms : Methyl 2-(2-((6-(2-cyanophenoxy)-4-pyrimidinyl)oxy)phenyl)acetate

This compound features a pyrimidine ring substituted with a cyanophenoxy group, contributing to its bioactivity.

This compound functions primarily as a fungicide . Its mechanism involves inhibiting mitochondrial respiration in fungi, specifically targeting the enzyme complex III in the electron transport chain. This inhibition leads to a disruption in ATP production, effectively preventing fungal growth and reproduction.

Case Studies and Research Findings

- Fungicidal Activity :

- Field Trials :

- Toxicological Studies :

Comparative Efficacy Table

| Compound Name | Target Pathogen | Inhibition Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Botrytis cinerea | >90 | 100 |

| Azoxystrobin | Fusarium graminearum | >85 | 150 |

| Other Fungicides | Various | <80 | Varies |

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.